molecular formula C10H11BrO2 B2763871 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol CAS No. 1784304-54-6

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol

Cat. No. B2763871
CAS RN: 1784304-54-6
M. Wt: 243.1
InChI Key: DIERYVGAVIAQBT-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol, also known as BMCP, is a cyclopropane derivative that has gained attention in scientific research due to its potential therapeutic applications. BMCP has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antifungal properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Stereocontrolled Synthesis : Baird et al. (2001) developed stereocontrolled approaches to synthesize 2-(2-aminoalkyl)-1-hydroxycyclopropanes, demonstrating the potential for constructing complex cyclopropane derivatives with specified stereochemistry, which could be applicable to 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol derivatives (Baird, Huber, & Clegg, 2001).
  • Cyclopropane Formation via Michael Addition : Farin˜a et al. (1987) explored the formation of cyclopropanes and five-membered heterocycles through Michael-initiated ring closure reactions, highlighting a method that could be utilized for the synthesis of compounds containing the cyclopropane moiety (Farin˜a, Maestro, Martín, & Soria, 1987).

Biological Activities and Applications

  • Carbonic Anhydrase Inhibition : Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, for their inhibitory effects on the carbonic anhydrase enzyme. These compounds showed significant inhibitory effects, suggesting potential applications in medical research (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).
  • Antiproliferative Activities : Lu et al. (2021) synthesized a compound related to 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol, which exhibited significant inhibitory activity against some cancer cell lines, indicating the potential of such compounds in cancer therapy (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
  • Antimicrobial and Antioxidant Studies : Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which were screened for their antimicrobial and antioxidant activities. Some of these compounds showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIERYVGAVIAQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol

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